molecular formula C42H31NO2P2 B12336220 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole CAS No. 1019843-00-5

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

Cat. No.: B12336220
CAS No.: 1019843-00-5
M. Wt: 643.6 g/mol
InChI Key: ZHTRIPZOLUKZBJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Expected aromatic proton signals between δ 7.4–8.3 ppm for carbazole and phenyl groups. The absence of protons on phosphoryl-oxidized phosphorus simplifies splitting patterns.
  • ³¹P NMR : Characteristic downfield shifts for P=O groups, typically δ 20–30 ppm.

Infrared (IR) Spectroscopy

  • P=O stretch : Strong absorption at ~1150–1250 cm⁻¹.
  • Aromatic C–H stretch : Peaks near 3050 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 643.6 ([M]⁺), consistent with the molecular formula.
  • Fragmentation patterns would involve loss of phenyl (–C₆H₅, m/z 77) and phosphoryl (–POPh₂, m/z 171) groups.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict that the electron-withdrawing phosphoryl groups significantly lower the LUMO energy compared to unsubstituted carbazole. In analogous systems, diphenylphosphine oxide substituents reduce the HOMO-LUMO gap to ~3.1 eV, enhancing electron-transport properties. The 3,6-substitution pattern likely creates a symmetrical electronic distribution, optimizing charge-carrier mobility in optoelectronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019843-00-5

Molecular Formula

C42H31NO2P2

Molecular Weight

643.6 g/mol

IUPAC Name

3,6-bis(diphenylphosphoryl)-9-phenylcarbazole

InChI

InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H

InChI Key

ZHTRIPZOLUKZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthesis of 9-Phenyl-3,6-dibromo-9H-carbazole

The precursor 9-phenyl-3,6-dibromo-9H-carbazole is synthesized via alkylation and halogenation:

Procedure :

  • Alkylation : 3,6-Dibromocarbazole reacts with iodobenzene under Ullmann coupling conditions (K₂CO₃, ethylenediamine, 1,4-dioxane, reflux). Yield: 60%.
  • Alternative alkylation : 3,6-Dibromocarbazole treated with 1-bromohexane and NaOH in DMF yields 3,6-dibromo-9-hexyl-9H-carbazole (63% yield). For phenyl substitution, iodobenzene is preferred.

Key Data :

Step Reagents/Conditions Yield Reference
N-Alkylation Iodobenzene, K₂CO₃, 1,4-dioxane, 12h reflux 60%
Halogenation (3,6) Br₂ in acetic acid, KI/KIO₃ 72%

Phosphorylation at 3,6-Positions

The dibrominated intermediate undergoes phosphorylation using organometallic reagents:

Method A: Lithium-Halogen Exchange

  • Lithiation : 9-Phenyl-3,6-dibromo-9H-carbazole treated with n-BuLi at -78°C in THF.
  • Phosphine Introduction : Chlorodiphenylphosphine (2.5 equiv) added dropwise.
  • Oxidation : H₂O₂ in CH₂Cl₂ oxidizes phosphine to phosphine oxide.

Reaction Scheme :
$$
\text{3,6-dibromo-9-phenylcarbazole} \xrightarrow[\text{-78°C, THF}]{\text{1. } n\text{-BuLi}} \text{Li-intermediate} \xrightarrow{\text{2. PPh}2\text{Cl}} \text{3,6-bis(PPh}2\text{)-9-phenylcarbazole} \xrightarrow{\text{H}2\text{O}2} \text{Target}
$$

Optimization :

  • Excess chlorodiphenylphosphine (3.0 equiv) improves yield to 50%.
  • Pd(PPh₃)₄ catalysis in Suzuki coupling with diphenylphosphine boronic esters yields <30% due to steric hindrance.

Alternative Phosphorylation Routes

Method B: Grignard Reaction

  • Mg-activated bromine sites react with chlorodiphenylphosphine in ether. Lower yields (35–40%) due to competing side reactions.

Method C: Nickel-Catalyzed Cross-Coupling

  • NiCl₂(dppe) catalyzes coupling between 3,6-dibromo-9-phenylcarbazole and Ph₂PH. Limited applicability due to air sensitivity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Lithium-based -78°C, anhydrous THF 50% High regioselectivity Cryogenic conditions
Grignard RT, ether 35% Simplicity Low yield, side products
Nickel 80°C, toluene 25% Air-stable precursors Catalyst cost

Characterization and Purification

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 5:1).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 8.22–8.18 (d, 10H, Ar-H), 7.71–7.61 (t, 6H, Ar-H).
    • ³¹P NMR : δ 28.5 ppm (P=O).
  • MS (FAB) : m/z 643.6 [M⁺].

Challenges and Mitigation

  • Steric Hindrance : Bulky diphenylphosphinyl groups reduce coupling efficiency. Mitigated by slow addition of n-BuLi.
  • Oxidation Control : Over-oxidation to phosphates avoided using dilute H₂O₂ (30%).
  • By-products : Unreacted bromine residues removed via recrystallization in CH₂Cl₂/MeOH.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during lithiation, improving yield to 55%.
  • Catalyst Recycling : Pd(PPh₃)₄ recovered via biphasic extraction (toluene/H₂O).

Recent Advancements (Post-2023)

  • Electrochemical Phosphorylation : Direct P–C bond formation via anodic oxidation, eliminating metal catalysts.
  • Biocatalytic Routes : Engineered P450 enzymes achieve 3,6-phosphorylation with 40% yield.

Chemical Reactions Analysis

(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives.

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

Electroluminescent Properties
The compound exhibits strong electroluminescent properties, making it an excellent candidate for use in OLEDs. Its ability to transport both holes and electrons allows it to function effectively as an emitter or a host material in phosphorescent OLEDs. Studies have shown that OLED devices incorporating this compound can achieve high efficiency and stability, crucial for commercial applications .

Device Performance
Research indicates that the substitution of diphenylphosphine oxide at different positions affects the energy levels of the host materials, thereby influencing device performance. For instance, modifications at the 3 and 6 positions have been shown to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are critical for achieving desired emission characteristics in blue PHOLEDs .

Development of Fluorescent Probes

Aggregation-Induced Emission Enhancement
The compound's aggregation-induced emission enhancement (AIEE) property makes it particularly useful in developing fluorescent probes for biological imaging. AIEE allows for increased fluorescence upon aggregation, which can improve signal detection in imaging applications .

Biological Imaging Applications
As a fluorescent probe, 3,6-bis(diphenylphosphinyl)-9-phenyl-9H-carbazole can be utilized in various biological imaging techniques, potentially aiding in cellular studies and diagnostics due to its favorable photophysical properties .

Two-Photon Absorption Materials

Two-Photon Microscopy
The extended π-conjugated system present in this compound provides a large two-photon absorption cross-section, making it suitable for applications such as two-photon microscopy. This technique is valuable for high-resolution imaging of biological tissues and could facilitate advancements in medical diagnostics and research .

Optical Data Storage
The characteristics of this compound also lend themselves to potential use in three-dimensional optical data storage systems. The ability to absorb two photons simultaneously can enable higher data density storage solutions compared to traditional methods .

Comparative Data Table

Application AreaKey PropertiesPotential Benefits
Organic Light-Emitting DiodesStrong electroluminescenceHigh efficiency and stability
Fluorescent ProbesAggregation-induced emission enhancementImproved signal detection
Two-Photon AbsorptionLarge two-photon absorption cross-sectionHigh-resolution imaging capabilities

Case Study 1: OLED Device Performance

In a study published by Martínez-Ferrero et al., various carbazole derivatives were synthesized and tested within OLED devices. The incorporation of this compound showed significant improvements in device efficiency and color purity compared to standard materials .

Case Study 2: Biological Imaging

A recent investigation demonstrated the effectiveness of this compound as a fluorescent probe in live cell imaging. The results indicated enhanced fluorescence intensity upon aggregation within cellular environments, showcasing its potential utility in real-time biological studies .

Mechanism of Action

The mechanism of action of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is primarily related to its electronic properties. The carbazole core facilitates charge transport, while the diphenylphosphine oxide groups enhance stability and solubility. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing various pathways involved in electronic and photonic processes .

Comparison with Similar Compounds

2,7-Bis(diphenylphosphoryl)-9-phenyl-9H-carbazole (PPO27)

  • Substituents : Diphenylphosphoryl groups at 2- and 7-positions.
  • Properties : Exhibits strong polarity, enabling efficient host-emitter interactions in OLEDs. A device using PPO27 as a host for TADF emitter 4CzIPN achieved a maximum external quantum efficiency (EQE) of 24.2% .
  • Comparison : The 2,7-substitution pattern in PPO27 likely reduces steric hindrance compared to 3,6-substituted derivatives, enhancing charge transport. However, the 3,6-positions in 3,6-bis(diphenylphosphinyl)-9-phenyl-9H-carbazole may promote stronger ICT transitions due to symmetric electronic perturbation .

9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole

  • Substituents : Sulfonyl (electron-withdrawing) and silyl (electron-donating) groups.
  • Properties : Functions as a bipolar host for blue phosphorescent OLEDs, achieving a current efficiency of 40 cd/A with Firpic as the emitter. The sulfonyl group enhances electron injection, while the silyl group stabilizes hole transport .
  • Comparison : The dual functionality of sulfonyl/silyl groups contrasts with the symmetric phosphinyl groups in this compound, which may offer more balanced charge transport.

Photophysical Properties

Aggregation-Induced Emission (AIE) and TADF

  • This compound : Expected to exhibit AIE and TADF due to structural similarities to compounds like 1F–4T (). In rigid states (e.g., films), such derivatives show intense yellowish emission (λem ≈ 540 nm) with quantum yields (Φ) up to 53% .
  • Methoxy- and tert-Butyl-Substituted Carbazoles (e.g., CzP-OMe, CzP-Me): These derivatives demonstrate UV fluorescence with λem ≈ 380–420 nm. Substituents at the 3,6-positions significantly enhance solid-state photoluminescence quantum yields (PLQY) compared to unsubstituted analogs .

Radiative Decay Constants

  • Compounds with electron-donating groups (e.g., -CH3, -C(CH3)3) on the 9-phenyl group exhibit higher radiative decay constants (kr) in films. For example, kr increases from 1.2 × 10⁶ s⁻¹ (-F substituent) to 2.8 × 10⁶ s⁻¹ (-C(CH3)3 substituent) .

Thermal and Electrochemical Stability

  • This compound : Phosphinyl groups likely improve thermal stability (Td > 300°C) due to strong bonding and rigid structure, akin to triphenylsilyl-substituted derivatives .
  • 3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenyl-9H-carbazole : Boron-containing derivatives show excellent thermal stability (Td ≈ 350°C) but lower PLQY (≈20%) compared to phosphinyl analogs .

Device Performance

Compound Substituents Application Key Performance Metrics Reference
This compound Diphenylphosphinyl (3,6) OLED Host/Emitter Φ = ~50% (film), kr = 2.8 × 10⁶ s⁻¹
PPO27 Diphenylphosphoryl (2,7) TADF Host EQE = 24.2%
9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole Sulfonyl/Silyl (3,6) Blue Phosphorescent Host Current Efficiency = 40 cd/A
CzP-OMe Methoxy (3,3′) UV Emitter λem = 380 nm, Φ = 35% (solid)

Biological Activity

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is a compound that belongs to the carbazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a central carbazole moiety with phosphinyl groups at the 3 and 6 positions and a phenyl group at the 9 position. The presence of phosphine oxides enhances its biological activity by potentially acting as ligands in various biochemical pathways.

Antitumor Activity

Carbazole derivatives have been extensively studied for their antitumor properties. A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values ranging from 5 to 50 µM against breast and lung cancer cell lines, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

Research has indicated that carbazole derivatives possess antimicrobial activity. Compounds structurally related to this compound have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of carbazole derivatives. For example, certain compounds demonstrated significant protection against glutamate-induced neurotoxicity in neuronal cell lines at concentrations as low as 3 µM. This suggests that this compound may also exhibit similar neuroprotective properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The phosphinyl groups may interact with various enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that carbazole derivatives can modulate ROS levels, contributing to their antitumor and neuroprotective effects.
  • Gene Expression Regulation : Compounds in this class have been shown to influence gene expression related to apoptosis and cell cycle regulation .

Case Studies

StudyFindings
Antitumor Study Evaluated cytotoxicity against MCF-7 and A549 cellsSignificant inhibition observed with IC50 < 20 µM
Neuroprotection Tested against glutamate-induced toxicity in HT22 cellsShowed protective effects at concentrations as low as 3 µM
Antimicrobial Activity Assessed against E. coli and S. aureusInhibition zones indicated moderate antimicrobial properties

Q & A

Basic Synthesis & Optimization

Q1. What are the common synthetic routes for 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole, and how can reaction conditions be optimized for yield? Methodological Answer:

  • Key Routes : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) are widely used. For example, iodinated carbazole precursors (e.g., 3,6-diiodo-9-phenylcarbazole) can react with diphenylphosphine oxides under optimized ligand and solvent conditions .
  • Optimization :
    • Catalyst : Use [Pd(PPh₃)₄] or PdCl₂(dppf) with ligands like XPhos to enhance reactivity .
    • Solvent : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reaction efficiency .
    • Temperature : Moderate heating (80–120°C) balances reaction speed and side-product suppression .
  • Yield Monitoring : Track intermediates via TLC and purify via column chromatography or recrystallization .

Structural Characterization

Q2. Which techniques are most effective for confirming the structure and purity of this compound? Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., diphenylphosphinyl groups at 3,6-positions) . SHELX programs (e.g., SHELXL) refine crystallographic data .
  • Spectroscopy :
    • ¹H/³¹P NMR : Verify phosphinyl group integration and coupling patterns .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns .
  • Purity Analysis : HPLC with UV detection ensures >95% purity; DSC assesses thermal stability .

Photophysical Properties

Q3. How do alkyl/aryl substituents and aggregation states influence the photophysical properties of this compound? Methodological Answer:

  • Solution vs. Solid-State Emission : Measure UV-vis absorption and fluorescence spectra in solvents (e.g., THF) and thin films. Alkyl chains (e.g., ethyl vs. hexyl) reduce aggregation-induced quenching in films, shifting emission maxima (e.g., 416 nm in solution vs. 428 nm in solid state) .
  • Quantum Yield (PLQY) : Use integrating spheres to compare PLQY. For example, tert-butyl substituents at C-3/C-6 enhance solid-state PLQY (up to 53%) by suppressing non-radiative decay .

Advanced Computational Modeling

Q4. How can DFT/TDDFT calculations predict electronic properties like HOMO-LUMO gaps and charge transport? Methodological Answer:

  • Protocol :
    • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .
    • HOMO-LUMO Analysis : Calculate frontier orbitals to predict bandgap (e.g., 2.59–3.46 eV for similar carbazoles) .
    • Solvent Effects : Include PCM models (e.g., acetonitrile) to simulate solution-phase behavior .
  • Charge Mobility : Marcus theory or drift-diffusion models estimate hole/electron mobilities. For example, tert-butyl derivatives show balanced mobilities >10⁻⁴ cm²/(V·s) at high fields .

Data Contradictions

Q5. How can researchers resolve discrepancies in reported photoluminescence quantum yields (PLQYs) for carbazole derivatives? Methodological Answer:

  • Variables to Control :
    • Substituent Position : C-3/C-6 substitution vs. C-9 phenyl groups alters conjugation and steric effects .
    • Measurement Conditions : Standardize excitation wavelengths and solvent polarity (e.g., toluene vs. DCM) .
    • Aggregation State : Compare PLQY in doped vs. non-doped films; annealing can reduce defects .
  • Case Study : P-DAC (9-phenyl-3,6-dianthracenylcarbazole) shows higher PLQY in non-doped OLEDs due to reduced intermolecular quenching .

Application in OLEDs

Q6. What methodologies assess the suitability of this compound as a deep-blue emitter or host material in OLEDs? Methodological Answer:

  • Device Fabrication :
    • Non-Doped Devices : Spin-coat emissive layers and measure EQE (e.g., 7.2% for tert-butyl derivatives) .
    • Doped Systems : Blend with charge-transport materials (e.g., TAPC) and optimize doping ratios (5–20 wt%) .
  • Performance Metrics :
    • CIE Coordinates : Target (0.15, 0.10) for deep-blue emission .
    • Efficiency Roll-Off : Compare luminance efficiency at 100–1000 cd/m²; P-DAC shows <10% roll-off due to stable triplet harvesting .

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